N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}cyclohexanesulfonamide
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Overview
Description
N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}cyclohexanesulfonamide is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, an oxane moiety, and a cyclohexanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}cyclohexanesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Oxane Moiety: The oxane group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by an oxane-containing nucleophile.
Attachment of the Cyclohexanesulfonamide Group: The final step involves the sulfonation of the cyclohexane ring, followed by the coupling of the sulfonamide group to the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}cyclohexanesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}cyclohexanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}cyclohexanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, inhibiting its activity, or by modulating receptor signaling pathways. Detailed studies on the molecular targets and pathways involved are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
1-methyl-N-(oxan-4-yl)-1H-pyrazol-4-amine: Shares the pyrazole and oxane moieties but lacks the cyclohexanesulfonamide group.
Opiranserin: Contains an oxane moiety and a sulfonamide group but differs in the overall structure and functional groups.
Uniqueness
N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}cyclohexanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, as it can interact with molecular targets in ways that similar compounds cannot.
Properties
IUPAC Name |
N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]cyclohexanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O3S/c19-22(20,15-4-2-1-3-5-15)17-14-10-16-18(12-14)11-13-6-8-21-9-7-13/h10,12-13,15,17H,1-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVUFWUIPUHCKKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)NC2=CN(N=C2)CC3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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